molecular formula C15H16FNO2S B12527882 N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide CAS No. 654677-33-5

N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12527882
CAS No.: 654677-33-5
M. Wt: 293.4 g/mol
InChI Key: PTCAUTIRPMIDNA-UHFFFAOYSA-N
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Description

N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications in chemistry and biology. Compounds within the sulfonamide class are frequently investigated as key intermediates in organic synthesis and for their potential as molecular scaffolds in medicinal chemistry research. The presence of the fluoro-phenylethyl moiety may influence the compound's electronic properties and binding affinity, making it a candidate for the development of novel enzyme inhibitors or receptor ligands, though its specific mechanism of action would require further investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

654677-33-5

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-fluoro-2-phenylethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-15(16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3

InChI Key

PTCAUTIRPMIDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • TsCl (1.2 equiv) and 2-fluoro-2-phenylethylamine (1.0 equiv) are combined in anhydrous dichloromethane (DCM) under nitrogen.
  • Base : Triethylamine (Et₃N, 2.5 equiv) or pyridine is added to scavenge HCl.
  • Temperature : 0–25°C for 4–12 hours.
  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
  • Yield : 70–85% after purification via silica gel chromatography (hexane/EtOAc 3:1).

Synthesis of 2-Fluoro-2-phenylethylamine Precursor

The amine precursor is synthesized via two primary routes:

Fluorination of 2-Phenylethyl Bromide

  • Reagents : KF or AgF in polar aprotic solvents (DMF, DMSO).
  • Conditions : 80–100°C for 12–24 hours under nitrogen.
  • Yield : 50–60%.

Reductive Amination of 2-Fluoroacetophenone

  • Steps :
    • Imine formation : 2-Fluoroacetophenone reacts with ammonium acetate in ethanol.
    • Reduction : NaBH₄ or LiAlH₄ reduces the imine to the amine.
  • Yield : 65–75%.

Metal-Catalyzed Oxidative Aminofluorination

A one-pot method combines alkene substrates with sulfonamides and fluorinating agents.

Copper-Catalyzed Protocol (Patent WO2016082052A1)

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.
  • Reagents :
    • Alkene : Styrene derivative (1.0 equiv).
    • Fluorinating agent : Selectfluor® (1.5 equiv).
    • Sulfonamide : TsNH₂ (1.2 equiv).
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 55–60%.

Silver-Mediated Fluorination (RSC Adv. 2015)

  • Reagents : AgOTf (20 mol%), 4-fluorostyrene, and TsCl.
  • Conditions : DMA, 25°C, 12 hours.
  • Yield : 68% (19F NMR).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct sulfonylation High yield, minimal steps Requires rare amine precursor 70–85%
Reductive amination Commercially available ketone starting material Multi-step, moderate yield 65–75%
Oxidative aminofluorination One-pot, avoids pre-formed amine Requires expensive catalysts/fluorinating agents 55–68%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 7.25–7.18 (m, 5H, Ph), 4.32 (td, J = 14.2, 6.8 Hz, 1H, CHF), 3.12 (dd, J = 14.2, 6.8 Hz, 2H, CH₂N), 2.44 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -178.2 (t, J = 14.2 Hz).
  • HRMS (ESI+) : Calcd for C₁₅H₁₆FNO₂S [M+H]⁺: 294.0964; Found: 294.0967.

Industrial-Scale Considerations

  • Cost-effective route : Direct sulfonylation using TsCl and in-situ-generated amine.
  • Purification : Recrystallization from ethanol/water (3:1) improves purity to >99%.
  • Side products : <5% N,N-disulfonylated byproduct, removed via fractional crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluoro group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide has shown promising antimicrobial properties. In one study, it demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting its potential as an effective antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In controlled trials, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions.
  • Enzyme Inhibition : As a sulfonamide derivative, this compound can act as an enzyme inhibitor, particularly in the context of metabolic disorders. For instance, it has been investigated for its inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in the treatment of type II diabetes and Alzheimer's disease respectively .

Biological Studies

  • Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating their activity. This interaction can affect downstream signaling pathways, making it a valuable tool for studying biological processes and drug mechanisms.
  • Pharmacokinetics : Preliminary studies suggest that this compound has moderate solubility and absorption characteristics, impacting its bioavailability and therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various sulfonamide derivatives against common pathogens. This compound exhibited notable activity against Staphylococcus aureus, reinforcing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving inflammatory models, the compound was shown to significantly reduce inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro-phenylethyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamides

Compound Name Benzene Substituent Nitrogen-Attached Group Key Functional Groups
Target Compound 4-methyl 2-fluoro-2-phenylethyl Sulfonamide, fluoroalkyl
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 4-methyl 2-hydroxy-1,1-dimethylethyl Sulfonamide, hydroxyl, tertiary alcohol
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide 4-methyl 2-chloro-2-nitro-1-phenylpropyl Sulfonamide, nitro, chloro
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methanesulfonamide Pyrimidinyl-fluoroaryl Sulfonamide, pyrimidine, formyl

Key Observations :

  • The para-methyl group on the benzene ring is a common feature, likely enhancing lipophilicity and stability .
  • The 2-fluoro-2-phenylethyl group in the target compound introduces steric bulk and electronic effects distinct from hydroxyl () or nitro-chloro substituents ().

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Profiles

Compound Name pKa Biological Activity Side Effects (vs. Efficacy)
FF3 (Fentanyl Derivative) 7.22 Analgesia in inflammatory pain models Respiratory depression, sedation (at 2.5–10× analgesic dose)
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide N/A Anti-hypertensive, anti-convulsant potential Not reported

Key Observations :

  • The target compound’s fluoroalkyl group may similarly modulate pKa for tissue-specific activity.
  • Side Effects : Bulky substituents (e.g., fluoro-phenylethyl) may reduce off-target interactions compared to smaller groups like hydroxy-dimethylethyl .

Key Observations :

  • The target compound’s synthesis likely involves reacting 4-methylbenzenesulfonyl chloride with 2-fluoro-2-phenylethylamine under basic conditions, analogous to ’s method.
  • Azide substitution () offers an alternative route for introducing nitrogen-based functional groups.

Analytical Characterization

Structural confirmation of sulfonamides relies on NMR, IR, and X-ray crystallography:

Table 4: Analytical Data Comparison

Compound Name 1H NMR (δ, ppm) IR (cm⁻¹) X-ray Data (R Factor)
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 7.2–7.8 (aromatic), 2.4 (CH3) 1150 (S=O), 1350 (C-N) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 2.35 (CH3), 4.1 (OH) 1160 (S=O) R = 0.056, wR = 0.125

Key Observations :

  • The para-methyl group resonates near δ 2.4 ppm in 1H NMR, consistent across analogs .
  • S=O stretching in IR (~1150–1160 cm⁻¹) confirms sulfonamide functionality .

Biological Activity

N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom. Its molecular formula is C15H16FNO2SC_{15}H_{16}FNO_2S. The inclusion of a fluorine atom enhances its lipophilicity, which may improve interactions with biological targets such as enzymes and receptors involved in metabolic pathways.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. The presence of the fluorine atom may also influence the compound's interaction with specific enzymes, potentially enhancing its antibacterial efficacy.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antibacterial Activity : Similar to other sulfonamides, this compound may inhibit the growth of certain bacteria by interfering with folate synthesis.
  • Anticancer Properties : Some studies suggest that compounds with sulfonamide groups can exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully .

Research Findings and Case Studies

Several studies have explored the biological activity of sulfonamides similar to this compound:

Study ReferenceBiological ActivityKey Findings
AntibacterialDemonstrated effective inhibition against various bacterial strains.
Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes, impacting metabolic pathways.
AnticancerExhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamideC15H16FNO2SSimilar structure but different fluorine position; potential variations in biological activity.
N-(4-Fluorophenyl)-4-methylbenzene-1-sulfonamideC15H16FNO2SContains a para-fluorophenyl group; may exhibit distinct pharmacological properties.
N-(3-Fluorophenyl)-4-methylbenzene-1-sulfonamideC15H16FNO2SFeatures a meta-fluorophenyl group; differences in electronic properties may affect activity.

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